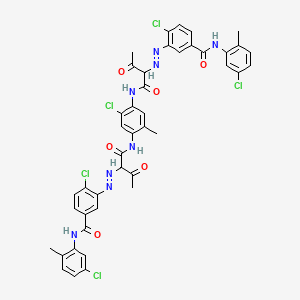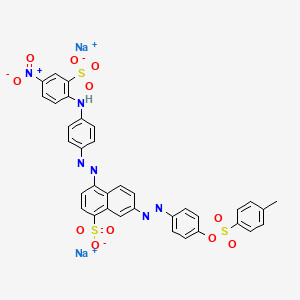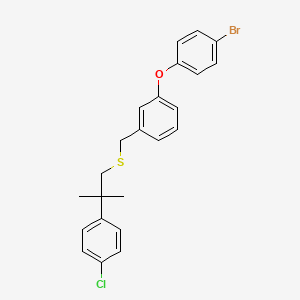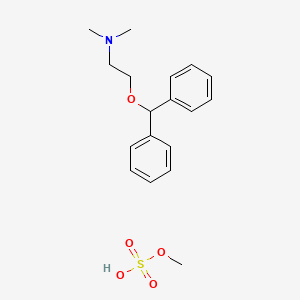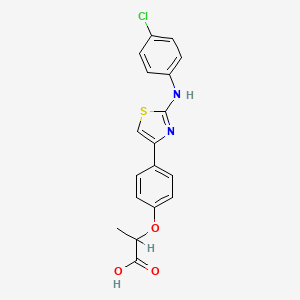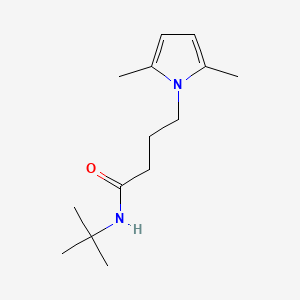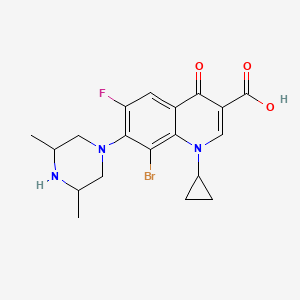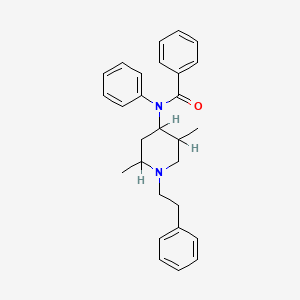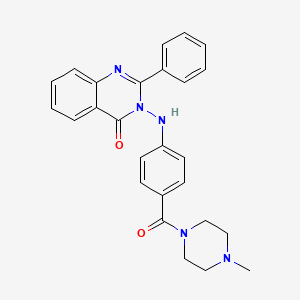
Ethyl alpha-allylcyclopent-2-ene-1-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl alpha-allylcyclopent-2-ene-1-acetate is an organic compound with the molecular formula C12H18O2. It is known for its unique structure, which includes a cyclopentene ring and an allyl group. This compound is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl alpha-allylcyclopent-2-ene-1-acetate can be synthesized through several methods. One common synthetic route involves the reaction of cyclopentadiene with allyl bromide in the presence of a base, followed by esterification with ethyl acetate. The reaction conditions typically include:
Temperature: Room temperature to 60°C
Catalysts: Base such as sodium hydroxide or potassium carbonate
Solvents: Organic solvents like dichloromethane or toluene
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes:
Raw Materials: Cyclopentadiene, allyl bromide, ethyl acetate
Reaction Conditions: Controlled temperature and pressure
Purification: Distillation or recrystallization to obtain pure product
Análisis De Reacciones Químicas
Types of Reactions
Ethyl alpha-allylcyclopent-2-ene-1-acetate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Halogenation or nitration can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogens (Cl2, Br2) or nitrating agents (HNO3) under controlled conditions.
Major Products
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Alcohols, alkanes
Substitution Products: Halogenated or nitrated derivatives
Aplicaciones Científicas De Investigación
Ethyl alpha-allylcyclopent-2-ene-1-acetate is utilized in various fields of scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of ethyl alpha-allylcyclopent-2-ene-1-acetate involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymatic reactions.
Interact with Receptors: Modulate receptor activity and signal transduction pathways.
Affect Cellular Processes: Influence cell proliferation, differentiation, and apoptosis.
Comparación Con Compuestos Similares
Ethyl alpha-allylcyclopent-2-ene-1-acetate can be compared with other similar compounds, such as:
Ethyl cyclopent-2-ene-1-acetate: Lacks the allyl group, resulting in different reactivity and applications.
Allyl cyclopent-2-ene-1-acetate: Lacks the ethyl ester group, affecting its solubility and chemical behavior.
Cyclopent-2-ene-1-acetic acid: The acid form, which has different chemical properties and uses.
The uniqueness of this compound lies in its combination of the cyclopentene ring, allyl group, and ethyl ester, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
84682-17-7 |
|---|---|
Fórmula molecular |
C12H18O2 |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
ethyl 2-cyclopent-2-en-1-ylpent-4-enoate |
InChI |
InChI=1S/C12H18O2/c1-3-7-11(12(13)14-4-2)10-8-5-6-9-10/h3,5,8,10-11H,1,4,6-7,9H2,2H3 |
Clave InChI |
LLGQUDIFQHRDGK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CC=C)C1CCC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1,7-dimethyl-3-propylpurine-2,6-dione;(E)-but-2-enedioic acid](/img/structure/B12725412.png)
